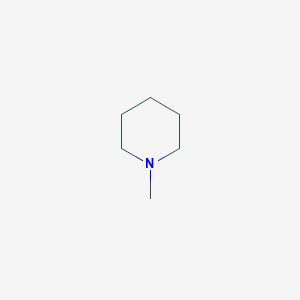

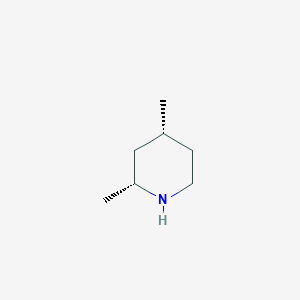

(2R,4R)-2,4-二甲基哌啶

描述

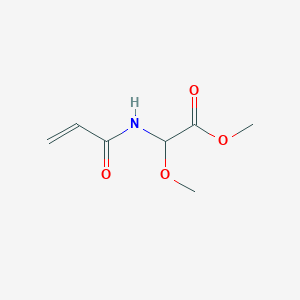

The study and development of dimethylpiperidine compounds have been a subject of scientific interest due to their significance in various chemical and pharmaceutical applications. These compounds, including variants like "(2R,4R)-2,4-dimethylpiperidine," are explored for their unique chemical structures and properties that contribute to their utility in synthesis and as intermediates in the creation of complex molecules.

Synthesis Analysis

The synthesis of closely related compounds, such as 2,6-dimethylpiperidine derivatives, involves strategic methodologies like stereoselective synthesis, highlighting the importance of configuring control in producing specific isomers (Okamoto, Hara, Makino, & Hamada, 2001). These methods emphasize the precision required in synthesizing dimethylpiperidine derivatives, which is crucial for obtaining the desired stereochemical outcomes.

Molecular Structure Analysis

Molecular structure analysis of compounds such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives provides insights into the conformation and stereochemistry of dimethylpiperidine analogs. These studies often involve X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule, offering a deeper understanding of the compound's chemical behavior and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving dimethylpiperidine derivatives are of significant interest, particularly in the context of complexation reactions, as demonstrated in studies involving rhodium(II) tetracarboxylates. These reactions reveal the compound's ability to form stable complexes, which is instrumental in understanding its reactivity and potential applications in catalysis (Sadlej & Jaźwiński, 2021).

Physical Properties Analysis

The physical properties of dimethylpiperidine derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular configuration. Research on compounds like 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine sheds light on the influence of molecular conformation on physical characteristics, which has implications for their storage, handling, and application in various chemical processes (Bassi & Scordamaglia, 1977).

科学研究应用

药物化学应用:

- The (-)-2R,4S异构体的(2R,4R)-2,4-二甲基哌啶被鉴定为一种有效且选择性的NMDA拮抗剂,具有潜在的应用价值,可用于阻断NMDA诱导的大鼠惊厥、致死和纹状体神经元退行 (Ornstein et al., 1992)。

- 涉及顺式-3,4-二取代哌啶的立体选择性合成技术已经发展,为药物化学中有价值的模板提供了便捷途径。这些方法包括2-(2-甲磺氧基乙基)氮杂环丙烷的环转化 (Mollet et al., 2011)。

光谱学和分析应用:

- (2R,4R)-2,4-二甲基哌啶的质子谱已经被详细研究,重点关注甲基基团对相邻环上质子的屏蔽效应 (Wendisch et al., 1970)。

- 利用核磁共振光谱、手性识别和密度泛函理论研究,进行了涉及1-甲基哌啶、1,2-二甲基哌啶和相关化合物与二价铑四羧酸盐的络合研究 (Sadlej & Jaźwiński, 2021)。

有机化学和化学合成:

- 哌啶和相关化合物中烷基基团的立体位阻,包括(2R,4R)-2,4-二甲基哌啶,可以阻止N-亚硝基化合物形成的不良机制 (González-Mancebo et al., 1997)。

- 针对反式-2,6-二甲基哌啶开发了不对称合成技术,导致不同异构体的产生,并为类似化合物的合成提供了见解 (Fréville et al., 1997)。

安全和危害

The safety information for “(2R,4R)-2,4-dimethylpiperidine” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The study and development of dimethylpiperidine compounds, including “(2R,4R)-2,4-dimethylpiperidine”, have been a subject of scientific interest due to their significance in various chemical and pharmaceutical applications . These compounds are explored for their unique chemical structures and properties that contribute to their utility in synthesis and as intermediates in the creation of complex molecules .

属性

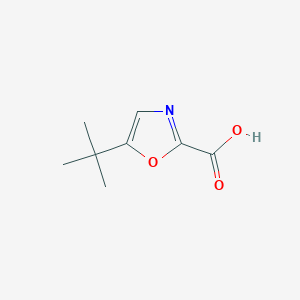

IUPAC Name |

(2R,4R)-2,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZOFODNIBQPGN-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-2,4-dimethylpiperidine | |

CAS RN |

19683-91-1 | |

| Record name | 2,4-Dimethylpiperidine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLPIPERIDINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。